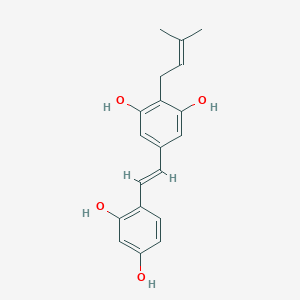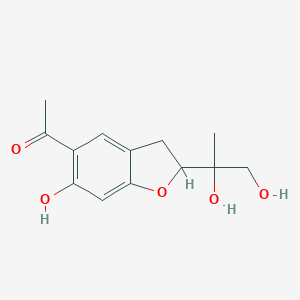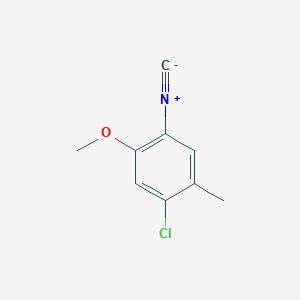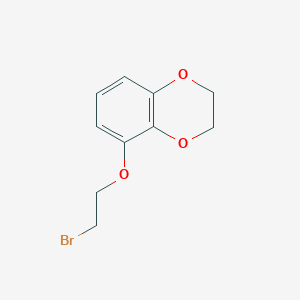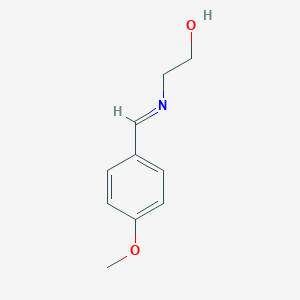
2-((p-Methoxybenzylidene)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((p-Methoxybenzylidene)amino)ethanol, also known as MBAAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBAAE is a Schiff base derivative that is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol.
科学的研究の応用
2-((p-Methoxybenzylidene)amino)ethanol has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant antitumor activity against various cancer cell lines. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit antifungal and antibacterial activity against various microorganisms.
In chemistry, 2-((p-Methoxybenzylidene)amino)ethanol has been used as a ligand in coordination chemistry. The compound forms stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis and materials science.
作用機序
The mechanism of action of 2-((p-Methoxybenzylidene)amino)ethanol is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
実験室実験の利点と制限
2-((p-Methoxybenzylidene)amino)ethanol has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol exhibits significant antitumor, antifungal, and antibacterial activity. However, the compound has some limitations such as low solubility in water and instability under acidic conditions.
将来の方向性
For the study of 2-((p-Methoxybenzylidene)amino)ethanol include the development of more stable derivatives, exploration of its potential applications in catalysis and materials science, and further elucidation of its mechanism of action.
合成法
2-((p-Methoxybenzylidene)amino)ethanol is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid, and the product is obtained through a simple workup procedure. The yield of 2-((p-Methoxybenzylidene)amino)ethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratios.
特性
CAS番号 |
1952-35-8 |
|---|---|
製品名 |
2-((p-Methoxybenzylidene)amino)ethanol |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
InChIキー |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
正規SMILES |
COC1=CC=C(C=C1)C=NCCO |
その他のCAS番号 |
1952-35-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




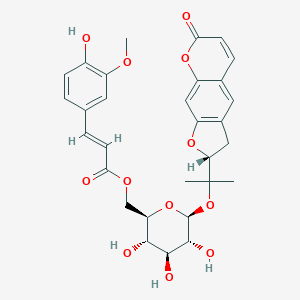
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
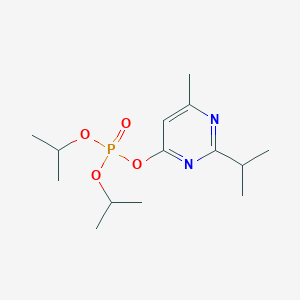
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)


